molecular formula C23H23NO6S B11510736 N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}-4-methoxybenzamide

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}-4-methoxybenzamide

Cat. No.: B11510736
M. Wt: 441.5 g/mol
InChI Key: YCYNOMQIVPKMMQ-UHFFFAOYSA-N
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Description

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, hydroxyl group, and methoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}-4-methoxybenzamide typically involves multiple steps, including the formation of intermediate compoundsThe final step often involves the formation of the benzamide structure through amide bond formation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution of methoxy groups can lead to various substituted derivatives .

Scientific Research Applications

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The sulfonyl and hydroxyl groups can form hydrogen bonds with target proteins, while the methoxy groups may enhance its binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,5-dimethylphenyl}-4-methoxybenzamide stands out due to its combination of functional groups, which confer unique reactivity and potential biological activities. The presence of both sulfonyl and methoxy groups in the same molecule is relatively rare, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H23NO6S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2,5-dimethylphenyl]-4-methoxybenzamide

InChI

InChI=1S/C23H23NO6S/c1-14-13-20(24-23(26)16-5-7-17(29-3)8-6-16)15(2)22(21(14)25)31(27,28)19-11-9-18(30-4)10-12-19/h5-13,25H,1-4H3,(H,24,26)

InChI Key

YCYNOMQIVPKMMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=C(C=C2)OC)C)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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